

# surface-active ionic liquid SAIL lauryl isoquinolinium bromide

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## Compound Focus: Lauryl isoquinolinium bromide

CAS No.: 93-23-2

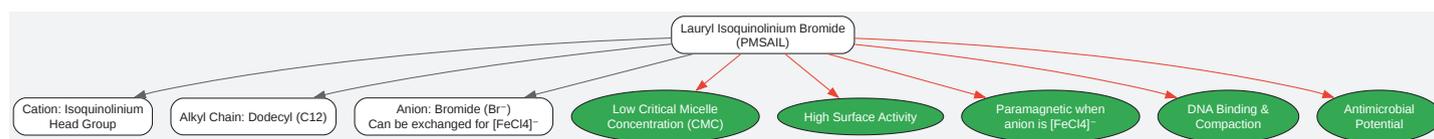
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## Technical Overview of Lauryl Isoquinolinium Bromide

**Lauryl isoquinolinium bromide** is a paramagnetic surface-active ionic liquid (PMSAIL) that combines the properties of surfactants and ionic liquids with magnetic responsiveness [1]. Its structure typically features a twelve-carbon lauryl chain attached to an isoquinolinium cationic head group, paired with a paramagnetic anion such as  $[\text{FeCl}_4]^-$  [1].

**Key characteristics** of this SAIL are summarized in the diagram below:



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Key properties of **lauryl isoquinolinium bromide**

## Quantitative Physicochemical & Surface Property Data

The following table consolidates key quantitative data for **lauryl isoquinolinium bromide** and related compounds from experimental studies [1] [2].

Property	Value for Lauryl Isoquinolinium-based SAIL	Experimental Context / Comparison
<b>Critical Micelle Concentration (CMC)</b>	Lower than its non-magnetic precursor [1].	Due to increased hydrophobicity from the $[\text{FeCl}_4]^-$ anion [1].
<b>Surface Tension at CMC (<math>\gamma_{\text{CMC}}</math>)</b>	Not explicitly reported for lauryl isoquinolinium.	Isoquinolinium-based PMSAILS showed <b>higher adsorption efficiency</b> and <b>lower minimum surface area per molecule (<math>A_{\text{min}}</math>)</b> than imidazolium or pyridinium analogs [1].
<b>Minimum Surface Area per Molecule (<math>A_{\text{min}}</math>)</b>	Lower than imidazolium and pyridinium analogs [1].	Indicates more efficient packing at the air-water interface, attributed to symmetric head group and $\pi$ - $\pi$ interactions [1].
<b>Thermal Decomposition (<math>T_{5\%}</math>)</b>	$\sim 186$ °C (for dicationic analog with C12 spacer) [2].	Onset temperature for 5% mass loss, indicates thermal stability [2].
<b>Glass Transition Temperature (<math>T_g</math>)</b>	$< 100$ °C [1].	Fulfills a criterion for ionic liquid classification [1].
<b>Melting Point (<math>T_m</math>)</b>	$\sim 69$ °C (for monocationic [MC12] [dicamba]) [2].	For a monocationic SAIL with a C12 chain [2].

## Detailed Experimental Protocols

Here are detailed methodologies for key experiments you can reference.

## Synthesis of Paramagnetic SAILs (PMSAILs)

This is a common two-step process involving quaternization and metathesis [1].

- **Step 1 - Quaternization:** Isoquinoline and 1-bromododecane are reacted in acetonitrile under reflux conditions for 24-48 hours. The resulting solid (e.g., **lauryl isoquinolinium bromide**) is washed with ethyl acetate and n-hexane, then purified by recrystallization [1].
- **Step 2 - Metathesis:** The precursor from Step 1 is dissolved in methanol. An aqueous solution of iron salt (e.g.,  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ ) is added dropwise with stirring, often at a 1:1 molar ratio. The paramagnetic SAIL separates and is extracted using an organic solvent like dichloromethane. The organic layer is washed and dried to yield the final product [1].

## Surface Tension and Critical Micelle Concentration (CMC) Determination

- **Method:** The Wilhelmy plate or du Noüy ring method is used with a tensiometer.
- **Procedure:** A series of aqueous solutions with varying concentrations of the SAIL are prepared. Surface tension is measured for each solution at a constant temperature (e.g., 25°C). The surface tension is plotted against the logarithm of the concentration. The CMC is determined as the point of sharp inflection on this plot [1] [2].

## Investigating Interaction with DNA

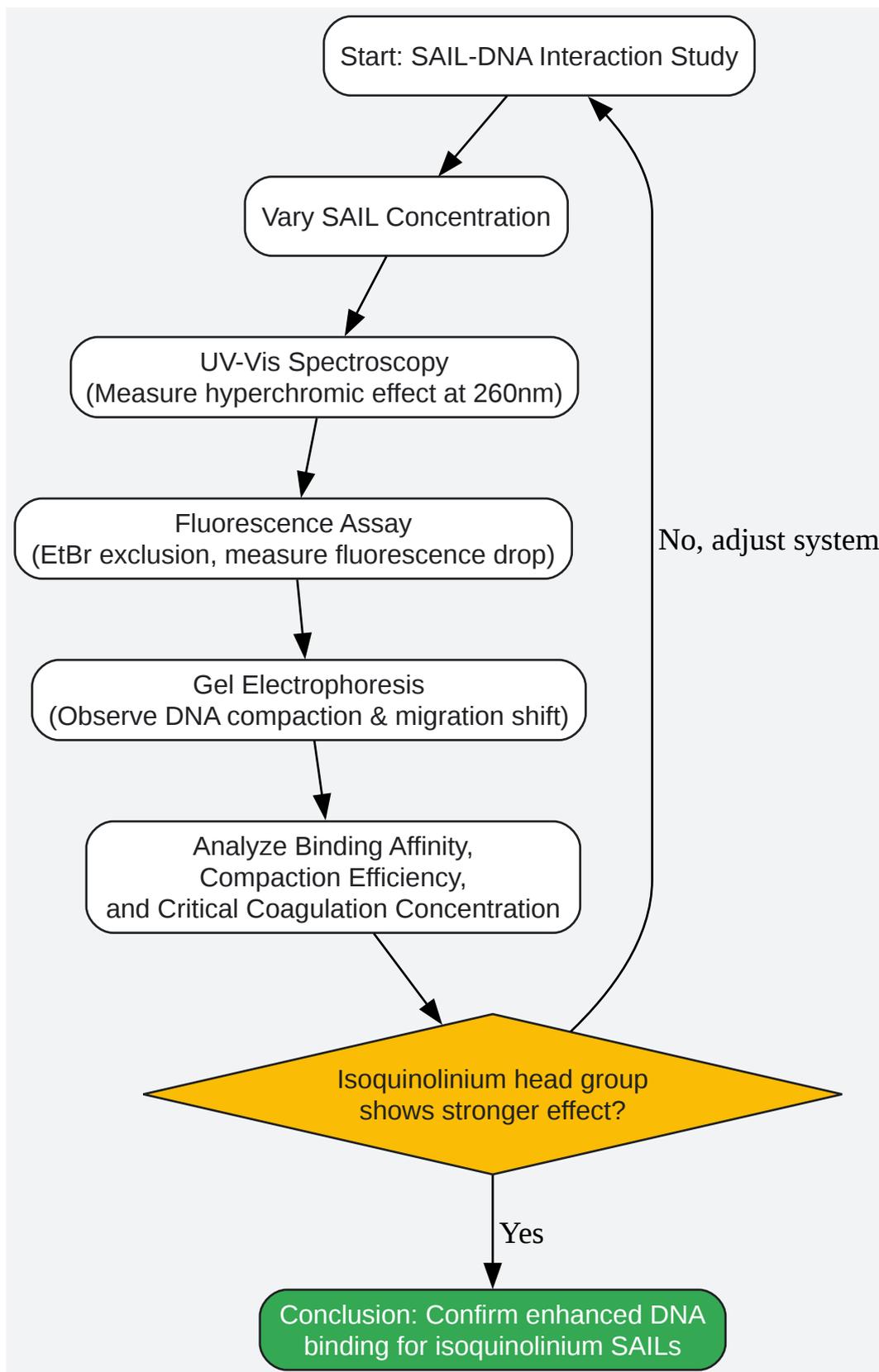
- **UV-Vis Spectroscopy:** The hyperchromic effect (increase in absorbance at 260 nm) is monitored upon addition of the SAIL to a DNA solution, indicating binding and potential uncoiling of the DNA helix [1].
- **Ethidium Bromide (EtBr) Exclusion Assay:** Fluorescence intensity of an EtBr-DNA complex is measured. A decrease in fluorescence upon addition of the SAIL suggests displacement of EtBr, confirming competitive binding to DNA [1].
- **Gel Electrophoresis:** DNA migration patterns are observed in an agarose gel. Increased concentration of SAIL leads to DNA compaction, seen as slowed migration, and eventual precipitation at high concentrations [1]. This compaction effect is more pronounced for isoquinolinium head groups compared to imidazolium or pyridinium [1].

## Antimicrobial Activity Testing

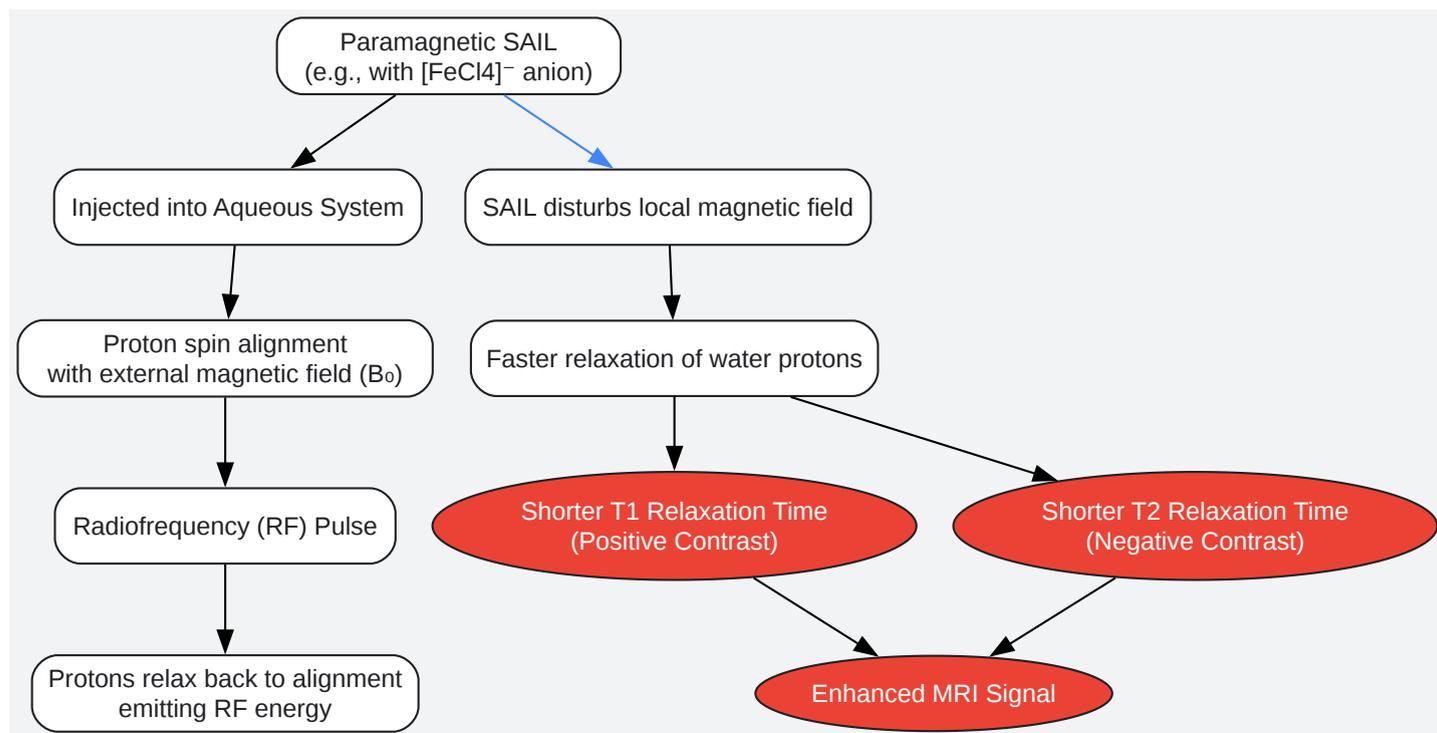
- **Protocol:** The broth microdilution method is standard.
- **Procedure:** A bacterial inoculum is prepared to a specific density ( $\sim 10^5$  CFU/mL) and exposed to serial dilutions of the SAIL in a 96-well plate. The plate is incubated, and the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration that prevents visible growth. The Minimum Bactericidal Concentration (MBC) is found by subculturing from clear wells onto agar plates [2].

## Application Workflows and Pathways

The experimental workflow for studying SAIL-DNA interactions and the mechanism of magnetic relaxation are visualized below.



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*Experimental workflow for SAIL-DNA interaction analysis*

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*Mechanism of paramagnetic SAILs as MRI contrast agents*

## Research Gaps and Future Directions

The search revealed several areas where information on **lauryl isoquinolinium bromide** is currently limited. Future research could focus on:

- **Toxicological Profiling:** In-depth in vitro and in vivo toxicity studies are needed to assess its safety profile for biomedical applications [3].
- **Structure-Activity Relationships (SAR):** Systematic studies comparing different alkyl chain lengths and counter-anions on its efficacy and properties [2].
- **Drug Delivery Formulation:** Detailed protocols for encapsulating active pharmaceutical ingredients and controlled release studies are not fully detailed in the available literature.

- **Advanced Machine Learning Modeling:** While ML models predict IL properties like surface tension [4], specific models for **lauryl isoquinolinium bromide** are not available.

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